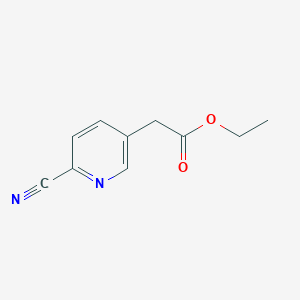
Ethyl 2-(6-cyanopyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-cyanopyridin-3-yl)acetate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine, characterized by the presence of a cyano group at the 6-position and an ethyl ester group at the 2-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-cyanopyridin-3-yl)acetate typically involves the reaction of 6-cyanopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(6-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(6-cyanopyridin-3-yl)acetic acid.
Reduction: 2-(6-aminopyridin-3-yl)acetate
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-cyanopyridin-3-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(5-cyanopyridin-3-yl)acetate: Similar structure but with the cyano group at the 5-position instead of the 6-position.
Uniqueness: The unique positioning of the cyano group at the 6-position in this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl 2-(6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-9(6-11)12-7-8/h3-4,7H,2,5H2,1H3 |
InChI-Schlüssel |
DGZHTBYWQDLSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


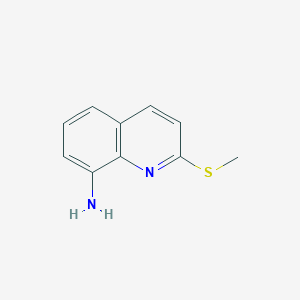
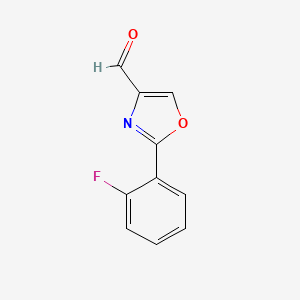

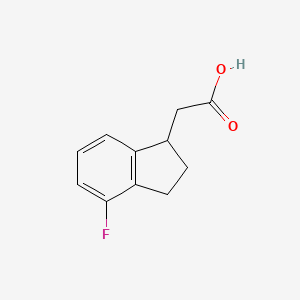
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


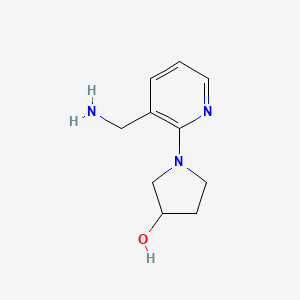
![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)

![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
